molecular formula C20H14FN3O B11634486 N-[3-(1H-benzimidazol-2-yl)phenyl]-2-fluorobenzamide

N-[3-(1H-benzimidazol-2-yl)phenyl]-2-fluorobenzamide

Cat. No.: B11634486
M. Wt: 331.3 g/mol
InChI Key: JHAZOZQXWKQIFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-(1H-1,3-Benzodiazol-2-yl)phenyl]-2-fluorobenzamide is a compound that belongs to the class of benzimidazole derivatives Benzimidazole is a versatile heterocyclic nucleus present in various bioactive compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1H-1,3-benzodiazol-2-yl)phenyl]-2-fluorobenzamide typically involves the reaction of 2-fluorobenzoyl chloride with 3-(1H-1,3-benzodiazol-2-yl)aniline. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-[3-(1H-1,3-benzodiazol-2-yl)phenyl]-2-fluorobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorine atom in the benzamide moiety can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

N-[3-(1H-1,3-benzodiazol-2-yl)phenyl]-2-fluorobenzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an antimicrobial and anticancer agent.

    Medicine: Investigated for its pharmacological properties, including anti-inflammatory and analgesic activities.

Mechanism of Action

The mechanism of action of N-[3-(1H-1,3-benzodiazol-2-yl)phenyl]-2-fluorobenzamide involves its interaction with specific molecular targets. The benzimidazole moiety is known to bind to various enzymes and receptors, modulating their activity. This compound may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects .

Comparison with Similar Compounds

Similar Compounds

    N-(1H-1,3-Benzodiazol-2-yl)benzamide: Similar structure but lacks the fluorine atom.

    N-(1H-1,3-Benzodiazol-2-ylmethyl)butanamide: Contains a butanamide group instead of the benzamide moiety.

    4-(1H-1,3-Benzodiazol-2-yl)phenylamine: Similar benzimidazole core but different substituents

Uniqueness

N-[3-(1H-1,3-benzodiazol-2-yl)phenyl]-2-fluorobenzamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s lipophilicity, metabolic stability, and ability to interact with biological targets.

Properties

Molecular Formula

C20H14FN3O

Molecular Weight

331.3 g/mol

IUPAC Name

N-[3-(1H-benzimidazol-2-yl)phenyl]-2-fluorobenzamide

InChI

InChI=1S/C20H14FN3O/c21-16-9-2-1-8-15(16)20(25)22-14-7-5-6-13(12-14)19-23-17-10-3-4-11-18(17)24-19/h1-12H,(H,22,25)(H,23,24)

InChI Key

JHAZOZQXWKQIFQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4N3)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.